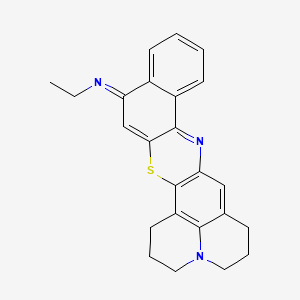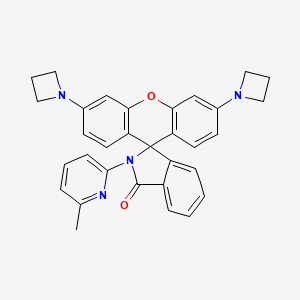
LysoSR-549
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LysoSR-549 is a multifunctional fluorescent dye used primarily in biological experiments. It is particularly noted for its application in super-resolution microscopy, where it helps in visualizing and analyzing cellular structures, tracking biomolecules, and evaluating cell functions .
Métodos De Preparación
The synthesis of LysoSR-549 involves the introduction of a methylpyridine group into rhodamine spirolactam. This modification allows the dye to exhibit self-blinking properties under acidic conditions, making it suitable for single-molecule localization microscopy (SMLM). The synthetic route includes the following steps :
Introduction of Methylpyridine: Pyridine is introduced into the rhodamine spirolactam structure.
Formation of Fluorescent Zwitterion: Under weak acidic conditions, the pyridine nitrogen preferentially binds with protons, leading to the formation of a fluorescent zwitterion.
Nucleophilic Addition Reaction: The zwitterion undergoes a nucleophilic addition reaction with the 10th position of the rhodamine ring, reverting to a non-fluorescent spirolactam.
Análisis De Reacciones Químicas
LysoSR-549 undergoes several types of chemical reactions, primarily influenced by its environment :
Oxidation and Reduction: The dye can participate in redox reactions, altering its fluorescence properties.
Substitution Reactions:
Acid-Base Reactions: The dye’s fluorescence is highly sensitive to pH changes, making it useful for studying acidic environments like lysosomes.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed are typically fluorescent or non-fluorescent derivatives, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
LysoSR-549 has a wide range of applications in scientific research :
Chemistry: Used in studying molecular interactions and chemical reactions at the cellular level.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and evaluating cell functions.
Medicine: Employed in diagnostic imaging and studying disease mechanisms, particularly those involving lysosomal functions.
Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of LysoSR-549 involves its ability to fluoresce under specific conditions :
Molecular Targets: The dye targets lysosomes, acidic organelles within cells.
Pathways Involved: The fluorescence of this compound is regulated by the pH within lysosomes. Under acidic conditions, the dye undergoes a reversible reaction, forming a fluorescent zwitterion that allows for high-resolution imaging of lysosomal structures.
Comparación Con Compuestos Similares
LysoSR-549 is unique due to its self-blinking properties and high sensitivity to pH changes . Similar compounds include:
LysoTracker Red: Another lysosome-targeting dye, but without self-blinking properties.
Rhodamine 123: A mitochondrial dye with different spectral properties.
FITC-Dextran: A pH-sensitive dye used for endosomal and lysosomal studies.
This compound stands out for its ability to provide long-term, high-resolution imaging of lysosomes, making it a valuable tool in cellular biology and medical research.
Propiedades
Fórmula molecular |
C32H28N4O2 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
3',6'-bis(azetidin-1-yl)-2-(6-methylpyridin-2-yl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3 |
Clave InChI |
BNBVHYVKJYMDFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


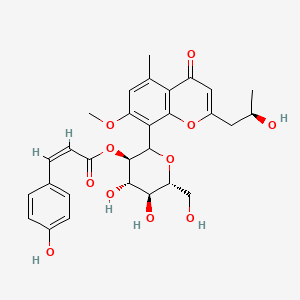
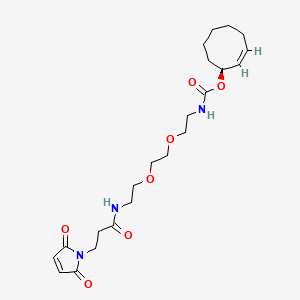

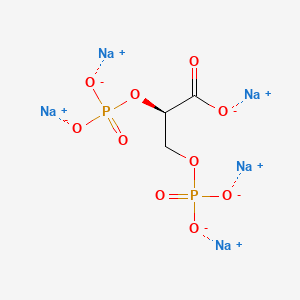
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
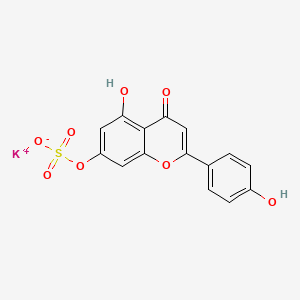

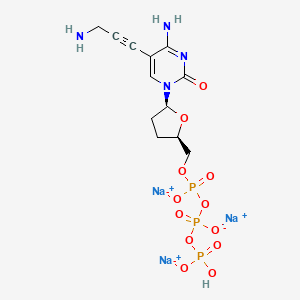
![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
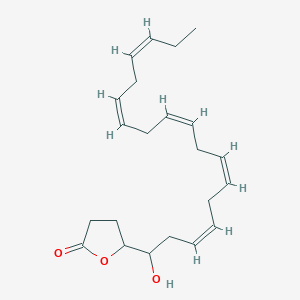
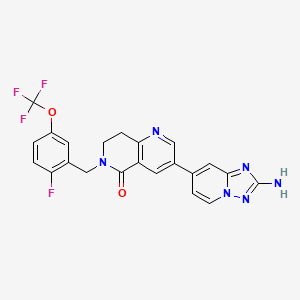

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
